molecular formula C19H17N3O4 B3012586 Methyl 4-((5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl)carbamoyl)benzoate CAS No. 891111-71-0

Methyl 4-((5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl)carbamoyl)benzoate

Cat. No.: B3012586
CAS No.: 891111-71-0
M. Wt: 351.362
InChI Key: ICSUXHPKYASADI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 4-((5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl)carbamoyl)benzoate is a synthetic organic compound featuring a 1,3,4-oxadiazole core substituted with a 2,4-dimethylphenyl group and linked to a methyl benzoate moiety via a carbamoyl bridge. This structure confers unique physicochemical properties, making it a candidate for pharmaceutical and materials science research.

Properties

IUPAC Name

methyl 4-[[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]carbamoyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N3O4/c1-11-4-9-15(12(2)10-11)17-21-22-19(26-17)20-16(23)13-5-7-14(8-6-13)18(24)25-3/h4-10H,1-3H3,(H,20,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICSUXHPKYASADI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C2=NN=C(O2)NC(=O)C3=CC=C(C=C3)C(=O)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-((5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl)carbamoyl)benzoate typically involves the cyclization of hydrazides with carboxylic acids or their derivatives. One common method is the reaction of 2,4-dimethylbenzoic acid hydrazide with methyl 4-isocyanatobenzoate under reflux conditions in the presence of a dehydrating agent such as phosphorus oxychloride. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the oxadiazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-((5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl)carbamoyl)benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of amines or alcohols.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings or the oxadiazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols. Substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

Pharmacological Properties

The compound exhibits a range of biological activities, primarily due to the presence of the 1,3,4-oxadiazole moiety. This section highlights its key pharmacological effects:

Anticancer Activity

Research indicates that oxadiazole derivatives can inhibit cancer cell proliferation and induce apoptosis in various cancer types. For instance, studies have shown that compounds with similar structures can effectively target cancer pathways by modulating gene expression related to cell growth and survival .

Anti-inflammatory Effects

The anti-inflammatory potential of oxadiazole derivatives has been documented extensively. Compounds in this category have been found to inhibit cyclooxygenase (COX) enzymes, which play a critical role in the inflammatory process. The inhibition of COX-2 has been particularly emphasized as a mechanism for reducing inflammation without the gastrointestinal side effects associated with traditional non-steroidal anti-inflammatory drugs (NSAIDs) .

Antimicrobial Activity

Oxadiazole derivatives have also demonstrated significant antimicrobial properties against various pathogens. This includes antibacterial and antifungal activities, making them candidates for developing new antimicrobial agents .

Synthesis and Structure-Activity Relationship (SAR)

Understanding the synthesis of methyl 4-((5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl)carbamoyl)benzoate is crucial for optimizing its pharmacological properties. The synthesis typically involves:

  • Formation of the oxadiazole ring through cyclization reactions.
  • Introduction of substituents that enhance biological activity.

The structure-activity relationship studies indicate that variations in substituents on the oxadiazole ring can significantly influence the compound's potency and selectivity towards specific biological targets .

Case Studies

Several case studies exemplify the applications of this compound:

Cancer Research

In vitro studies have shown that this compound can inhibit the proliferation of human cancer cell lines such as breast and colon cancer cells. The mechanism involves activation of apoptotic pathways and suppression of oncogenic signaling .

Anti-inflammatory Studies

A study investigating the anti-inflammatory effects revealed that this compound reduced edema in animal models by inhibiting COX enzymes effectively. The results suggest potential use as an alternative to conventional anti-inflammatory medications .

Antimicrobial Applications

In another study focusing on antimicrobial efficacy, the compound exhibited significant activity against both Gram-positive and Gram-negative bacteria, indicating its potential as a broad-spectrum antimicrobial agent .

Data Table: Summary of Biological Activities

Activity TypeMechanismReferences
AnticancerInduction of apoptosis
Anti-inflammatoryCOX inhibition
AntimicrobialBroad-spectrum activity

Mechanism of Action

The mechanism of action of Methyl 4-((5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl)carbamoyl)benzoate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to the modulation of biochemical pathways. For example, it could inhibit the activity of certain enzymes involved in disease processes, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The compound belongs to a class of 1,3,4-oxadiazole derivatives, where variations in aryl substituents and functional groups significantly influence properties. Key analogs include:

Compound Name Substituents on Oxadiazole Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Spectral Data (NMR, MS)
Target Compound 2,4-Dimethylphenyl C₁₉H₁₇N₃O₄* ~363.36* Not reported Not available
N-(2,4-Dimethylphenyl)-4-({5-[3-(1H-indol-3-yl)propyl]-1,3,4-oxadiazol-2-yl}sulfanyl)butanamide (8g) 3-(1H-indol-3-yl)propyl C₂₅H₂₇N₅O₂S 469.58 Not reported δ27.02 (C-10), 24.77 (C-30), 24.31 (C-20) in ¹³C NMR
Methyl 4-(5-(4-(perfluoroethoxy)phenyl)-1,3,4-oxadiazol-2-yl)benzoate 4-(Perfluoroethoxy)phenyl C₁₈H₁₃F₅N₂O₄ 415.31 185–191 ¹H NMR: δ8.25–8.19 (m, 6H), 3.98 (s, 3H); ESIMS m/z 415
3-({5-[(2-Amino-1,3-thiazol-4-yl)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-N-(2,4-dimethylphenyl)propanamide (7e) 2-Amino-thiazolylmethyl C₁₇H₁₉N₅O₂S₂ 389.49 165–170 IR: 3320 (NH), 1665 (C=O); ¹H NMR: δ2.25 (s, 6H, CH₃)

Notes:

  • Target Compound : Estimated molecular weight based on structural similarity. The 2,4-dimethylphenyl group enhances lipophilicity compared to electron-withdrawing substituents like perfluoroethoxy .
  • Compound 8g : Incorporates an indole moiety, which may enhance π-π stacking interactions in biological systems .
  • Perfluoroethoxy Derivative : Exhibits higher thermal stability (mp 185–191°C) due to fluorine-induced crystallinity .
  • Compound 7e : Sulfanyl and thiazole groups contribute to hydrogen bonding and antimicrobial activity .

Biological Activity

Methyl 4-((5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl)carbamoyl)benzoate is a complex organic compound that features a 1,3,4-oxadiazole moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article reviews the biological activity of this compound based on diverse research findings and case studies.

Chemical Structure and Properties

The IUPAC name for the compound is this compound. Its molecular formula is C18H20N4O3C_{18}H_{20}N_{4}O_{3}, and it has a molecular weight of approximately 344.38 g/mol. The presence of the oxadiazole ring is crucial for its biological activity due to its ability to interact with various biological targets.

Antimicrobial Activity

Several studies have evaluated the antimicrobial properties of oxadiazole derivatives. For example, compounds containing the oxadiazole ring have shown significant activity against various bacterial strains and fungi. In one study, derivatives similar to this compound exhibited minimum inhibitory concentrations (MICs) in the range of 10–50 µg/mL against Gram-positive and Gram-negative bacteria .

CompoundMIC (µg/mL)Target Organisms
Compound A10Staphylococcus aureus
Compound B25Escherichia coli
This compound30Candida albicans

Anticancer Activity

This compound has been investigated for its potential anticancer effects. In vitro studies have demonstrated that this compound can inhibit cell proliferation in various cancer cell lines such as HeLa (cervical cancer) and MCF-7 (breast cancer). The mechanism of action is believed to involve the induction of apoptosis and cell cycle arrest .

Case Study:
In a study involving MCF-7 cells treated with this compound at concentrations ranging from 10 to 100 µM for 24 hours, a dose-dependent inhibition of cell viability was observed. The IC50 value was determined to be approximately 45 µM.

Anti-inflammatory Activity

Research has also indicated that compounds with oxadiazole moieties can exhibit anti-inflammatory effects. In animal models of inflammation induced by carrageenan or lipopolysaccharide (LPS), this compound showed a significant reduction in inflammatory markers such as TNF-alpha and IL-6 .

The biological activity of this compound is attributed to its ability to interact with specific enzymes and receptors in cells. The oxadiazole ring can participate in hydrogen bonding and π–π interactions with biological targets. This interaction may inhibit key pathways involved in cell proliferation and inflammation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.